molecular formula C17H21N3O5 B5037930 Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5037930
M. Wt: 347.4 g/mol
InChI Key: LTMNDAZOUPGKHP-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent condensation methods. The compound features a tetrahydropyrimidine core substituted with:

  • A propan-2-yl ester at position 5, contributing to lipophilicity and steric bulk.
  • A 4-(carbamoylmethoxy)phenyl group at position 4, which introduces hydrogen-bonding capabilities via the carbamoyl moiety.
  • A methyl group at position 6 and a 2-oxo group, common in DHPMs with biological activity.

This structure is hypothesized to exhibit antioxidant, antitumor, or enzyme-inhibitory properties based on structural analogs documented in the literature .

Properties

IUPAC Name

propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-9(2)25-16(22)14-10(3)19-17(23)20-15(14)11-4-6-12(7-5-11)24-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNDAZOUPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences between the target compound and analogs include:

Compound Name Substituent at C4 Ester Group X (Position 2) Notable Properties/Activity Evidence ID
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-DHPM-5-carboxylate (Target) 4-(Carbamoylmethoxy)phenyl Propan-2-yl O Potential H-bond donor; Unstudied N/A
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-Chlorophenyl Methyl S Higher lipophilicity; Antioxidant
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Chlorophenyl Ethyl O Antitumor (IC₅₀: 396.7 ±1.5 μM)
(Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-Hydroxyphenyl Octadec-9-enyl S Solid (mp 134–136°C); Anticancer
Methyl 4-(2-(benzyloxy)phenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 2-Benzyloxyphenyl Methyl O Thymidine phosphorylase inhibition

Substituent Analysis :

  • 2-Oxo vs. 2-thioxo : Thioxo analogs (e.g., compounds in ) exhibit higher radical scavenging activity due to sulfur’s electron-withdrawing effects .

Antioxidant Activity :

  • Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate (IC₅₀: 0.6 mg/mL in DPPH assay) outperforms gallic acid due to thioxo and furan groups . The target’s carbamoylmethoxy group may further enhance radical scavenging via NH₂ interactions.

Antitumor Activity :

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate inhibits thymidine phosphorylase (IC₅₀: 396.7 μM), while methyl 4-(benzyloxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate shows cytochrome c oxidase inhibition (69.6% at 100 μM) . The target’s carbamoylmethoxy group could modulate selectivity toward specific cancer targets.

Antibacterial Activity :

  • Triazole hybrids (e.g., compound 7e in ) with chlorophenyl groups exhibit activity against Mycobacterium tuberculosis (MIC: <10 μM). The target’s carbamoyl group may improve solubility for enhanced bioavailability .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight LogP* (Predicted) Notes Evidence ID
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-DHPM-5-carboxylate Not reported ~379.4 2.1 High polarity (amide group) N/A
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 101–103 296.8 3.5 Higher lipophilicity (Cl, S)
(Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 134–136 576.8 8.9 Fatty ester; low solubility

*LogP calculated using ChemDraw.

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